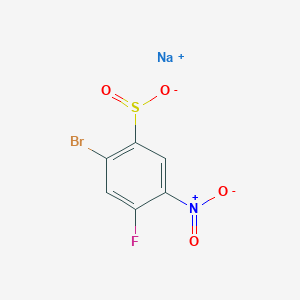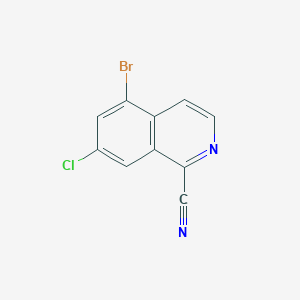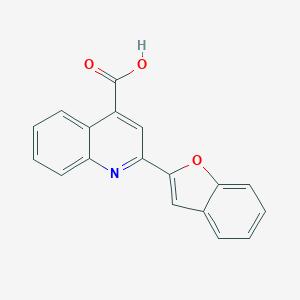
2-(3-Methylcyclobutyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylcyclobutyl)-1,3-oxazole is an organic compound that features a cyclobutyl ring substituted with a methyl group and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylcyclobutyl)-1,3-oxazole typically involves the formation of the oxazole ring followed by the introduction of the 3-methylcyclobutyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a 3-methylcyclobutyl ketone with an amino alcohol can lead to the formation of the oxazole ring through a cyclodehydration reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylcyclobutyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Applications De Recherche Scientifique
2-(3-Methylcyclobutyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Methylcyclobutyl)-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutyl oxazole: Similar in structure but lacks the methyl group on the cyclobutyl ring.
Methylcyclobutyl imidazole: Contains an imidazole ring instead of an oxazole ring.
Cyclopentyl oxazole: Features a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
2-(3-Methylcyclobutyl)-1,3-oxazole is unique due to the presence of both the 3-methylcyclobutyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-(3-methylcyclobutyl)-1,3-oxazole |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(5-6)8-9-2-3-10-8/h2-3,6-7H,4-5H2,1H3 |
Clé InChI |
NHUKAHCMVXAGBT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1)C2=NC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)


![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)

![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)

